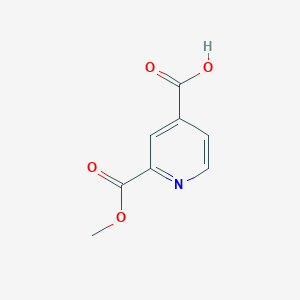

2-(Methoxycarbonyl)isonicotinic acid

Description

The exact mass of the compound 2-(Methoxycarbonyl)isonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methoxycarbonyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxycarbonyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJOMAYYKSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595941 | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-10-6 | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)isonicotinic Acid

Introduction: A Versatile Bifunctional Building Block

2-(Methoxycarbonyl)isonicotinic acid, a key derivative of the pyridine dicarboxylic acid family, stands out as a molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, which features a pyridine ring substituted with a carboxylic acid at the 4-position and a methyl ester at the 2-position, imparts a valuable bifunctional reactivity.[2] This unique arrangement allows for selective chemical modifications at either the acid or ester moiety, making it an exceptionally versatile intermediate for constructing complex molecular architectures.[1][2]

This guide provides an in-depth examination of the core physicochemical properties of 2-(Methoxycarbonyl)isonicotinic acid. We will move beyond a simple tabulation of data to explore the underlying chemical principles and provide robust, field-proven protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their discovery and development pipelines.

Chemical Identity and Core Properties

Accurate identification is the foundation of all subsequent experimental work. 2-(Methoxycarbonyl)isonicotinic acid is the specific monomethyl ester of pyridine-2,4-dicarboxylic acid. Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(methoxycarbonyl)isonicotinic acid | [3] |

| CAS Number | 24195-10-6 | [1][3][4] |

| Molecular Formula | C₈H₇NO₄ | [1][5] |

| Molecular Weight | 181.15 g/mol | [1][3][5] |

| Physical Form | Solid, Crystalline Powder | [3] |

| Melting Point | 244-246 °C | [3] |

| Boiling Point | 440.6 ± 30.0 °C (at 760 mmHg) | [3] |

| Purity (Typical) | ≥97% | [1][3] |

| Storage | Room temperature, dry conditions | [1][5] |

The high melting point is indicative of a stable crystalline lattice, likely facilitated by intermolecular hydrogen bonding via the carboxylic acid group and dipole-dipole interactions.

Acidity and Solubility: The Determinants of Biological Behavior

The aqueous solubility and acidity (pKa) of a compound are critical parameters in drug development, influencing everything from formulation to pharmacokinetic profiles.

Acidity (pKa)

The pKa of the parent molecule, isonicotinic acid, is approximately 4.96.[6] For 2-(Methoxycarbonyl)isonicotinic acid, the presence of the electron-withdrawing methoxycarbonyl group at the ortho-position to the ring nitrogen is expected to have a significant electronic effect. This group inductively withdraws electron density from the pyridine ring, thereby stabilizing the conjugate base (the isonicotinate anion) formed upon deprotonation of the carboxylic acid. This increased stabilization of the anion translates to a stronger acid, meaning the pKa of 2-(Methoxycarbonyl)isonicotinic acid is predicted to be lower than 4.96. Experimental determination is essential for an exact value.

Solubility Profile

Synthesis and Characterization Workflow

A logical workflow is critical for ensuring the quality and integrity of the material used in research. The following sections outline a conceptual synthesis and a comprehensive analytical characterization plan.

Conceptual Synthesis Pathway

A common and direct route to this molecule is the selective mono-hydrolysis of the corresponding diester, dimethyl pyridine-2,4-dicarboxylate. The key to this synthesis is controlling the stoichiometry of the base (e.g., sodium hydroxide) to favor the hydrolysis of one ester group while leaving the other intact. The ester at the 2-position may be slightly more sterically hindered, but electronic effects also play a role, making precise control of reaction conditions paramount.

Caption: Conceptual workflow for synthesis and purification.

Analytical Characterization Workflow

A multi-technique approach is required to fully characterize the physicochemical properties of the purified compound. This workflow ensures that all critical parameters are measured and validated.

Caption: Comprehensive analytical characterization workflow.

Experimental Protocols

The following protocols are designed as self-validating systems, providing the necessary detail for reproducible results.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. By ensuring a saturated solution in the presence of excess solid, we can accurately measure the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess of 2-(Methoxycarbonyl)isonicotinic acid (approx. 5-10 mg) to a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Causality Note: A 24-hour period is chosen to ensure the system reaches thermodynamic equilibrium, which is critical for an accurate measurement.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for 1 hour to let the excess solid settle. Alternatively, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with the mobile phase and analyze by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration directly measures the change in pH as a function of added titrant. The pKa corresponds to the pH at which the carboxylic acid is 50% ionized, which is identified as the midpoint of the titration curve.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as water with a small amount of co-solvent (e.g., methanol) if needed to ensure initial dissolution.

-

Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration: Begin stirring and record the initial pH. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point. The pKa is the pH at exactly half of this equivalence point volume.

Protocol for Purity Assessment via HPLC

Rationale: A robust HPLC method is essential for confirming the purity of the compound and for quantifying it in other assays. The method for the parent isonicotinic acid provides an excellent starting point.[8]

Starting Method Parameters:

-

Column: Primesep 100 mixed-mode stationary phase column (or a standard C18 column, e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water with an acidic modifier. A good starting point is 10% Acetonitrile, 90% Water, with 0.05% Sulfuric Acid or 0.1% Formic Acid.[8] Causality Note: The acid modifier is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 200 nm or a wavelength of maximum absorbance determined by a UV scan.[8]

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Spectroscopic Profile for Structural Verification

Spectroscopic data provides an unambiguous fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~13.5 ppm (s, 1H, broad): Carboxylic acid proton (COOH).

-

δ ~8.9-9.1 ppm (d, 1H): Aromatic proton at the 6-position (adjacent to Nitrogen).

-

δ ~8.2-8.4 ppm (s, 1H): Aromatic proton at the 3-position.

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the 5-position.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons (OCH₃).

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~165-168 ppm: Carboxylic acid carbonyl carbon.

-

δ ~164-166 ppm: Ester carbonyl carbon.

-

δ ~120-155 ppm: Six distinct signals for the aromatic carbons of the pyridine ring.

-

δ ~53-55 ppm: Methyl ester carbon (OCH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (very broad) | Stretch |

| Aromatic C-H | 3000-3100 (medium) | Stretch |

| Aliphatic C-H (Methyl) | 2850-2960 (medium) | Stretch |

| Ester C=O | ~1730-1750 (strong) | Stretch |

| Carboxylic Acid C=O | ~1700-1720 (strong) | Stretch |

| Aromatic C=C/C=N | 1450-1600 (variable) | Ring Stretch |

| Ester C-O | 1200-1300 (strong) | Stretch |

Note: The two carbonyl stretches (ester and acid) should be distinguishable, providing clear evidence of the bifunctional structure.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is recommended.

-

Expected Ion (Positive Mode): [M+H]⁺ = 182.0448 m/z. High-resolution mass spectrometry should confirm this exact mass, validating the molecular formula C₈H₇NO₄.

-

Potential Fragmentation:

-

Loss of the methoxy group (-•OCH₃) from the molecular ion.

-

Loss of the entire methoxycarbonyl group (-•COOCH₃).

-

Decarboxylation (loss of CO₂).

-

Conclusion

2-(Methoxycarbonyl)isonicotinic acid is a high-value chemical tool whose utility is unlocked through a thorough understanding of its physicochemical properties. The data and protocols presented in this guide—from its fundamental identity and solubility to detailed methods for pKa determination and spectroscopic analysis—provide a comprehensive framework for its effective application. By employing these robust analytical workflows, researchers in drug discovery and materials science can confidently integrate this versatile building block into their synthetic programs, accelerating the path to novel and impactful innovations.

References

-

2-(Methoxycarbonyl)isonicotinic acid , MySkinRecipes. [Link]

-

2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 , PubChem - NIH. [Link]

-

2-(Methoxycarbonyl)isonicotinic acid , MySkinRecipes (Thai). [Link]

-

HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column , SIELC Technologies. [Link]

-

Isonicotinic Acid , DrugBank. [Link]

-

Isonicotinic Acid , R&D Chemicals. [Link]

- Process for preparation of isonicotinic acid derivatives, Google P

-

Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K , ResearchGate. [Link]

Sources

- 1. 2-(Methoxycarbonyl)isonicotinic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Methoxycarbonyl)isonicotinic acid | 24195-10-6 [sigmaaldrich.com]

- 4. 24195-10-6|2-(Methoxycarbonyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 5. 2-(Methoxycarbonyl)isonicotinic acid [myskinrecipes.com]

- 6. Isonicotinic Acid [drugfuture.com]

- 7. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 8. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

2-(Methoxycarbonyl)isonicotinic acid CAS number 24195-10-6

An In-depth Technical Guide to 2-(Methoxycarbonyl)isonicotinic Acid (CAS: 24195-10-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Methoxycarbonyl)isonicotinic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, drug development, and materials science. By virtue of its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a pyridine scaffold, this molecule offers a unique platform for complex molecular architecture. This guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and analytical validation, reflecting field-proven insights.

Molecular Profile and Physicochemical Properties

2-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-2,4-dicarboxylic acid 2-methyl ester, is a solid, stable organic compound. Its structural features—a pyridine ring, a carboxylic acid at the 4-position, and a methyl ester at the 2-position—dictate its chemical behavior and applications. The arrangement of these functional groups allows it to serve as a versatile intermediate in multi-step organic syntheses.[1][2]

Table 1: Physicochemical Properties of 2-(Methoxycarbonyl)isonicotinic Acid

| Property | Value | Source(s) |

| CAS Number | 24195-10-6 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| IUPAC Name | 2-(methoxycarbonyl)pyridine-4-carboxylic acid | [1] |

| Appearance | Solid | [1] |

| Melting Point | 244-246 °C | [1] |

| Boiling Point | 440.6 ± 30.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature in a dry, inert atmosphere. For long-term storage, 2-8°C is recommended. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-(Methoxycarbonyl)isonicotinic acid hinges on the selective manipulation of one of the two carboxylic acid groups of its precursor, pyridine-2,4-dicarboxylic acid. The key challenge is to differentiate between the C2 and C4 carboxylic acids. The C2 carboxyl group is sterically hindered by the adjacent nitrogen atom, a feature that can be exploited for selective reactions. A common and reliable method is the selective hydrolysis of the corresponding dimethyl ester.

Proposed Synthetic Workflow: Selective Saponification

This protocol is based on the principle that the ester at the less hindered C4 position is more susceptible to hydrolysis under controlled stoichiometric conditions than the ester at the more hindered C2 position. A similar strategy has been successfully employed for the synthesis of its isomer, 3-(methoxycarbonyl)isonicotinic acid.[3]

Caption: Synthetic workflow for 2-(Methoxycarbonyl)isonicotinic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Pyridine-2,4-dicarboxylic acid dimethyl ester

-

Suspend pyridine-2,4-dicarboxylic acid (1.0 equiv.) in methanol (10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 equiv.) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Selective Hydrolysis to 2-(Methoxycarbonyl)isonicotinic acid

-

Dissolve the crude pyridine-2,4-dicarboxylic acid dimethyl ester (1.0 equiv.) in a mixture of water and a co-solvent like THF or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (1.0 equiv.) in water dropwise, maintaining the temperature at 0-5 °C. The use of a single equivalent of base is critical for selectivity.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with an organic solvent (e.g., chloroform) to remove any unreacted diester.

-

Carefully acidify the remaining aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. If not, the solution can be evaporated to dryness.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to afford pure 2-(Methoxycarbonyl)isonicotinic acid.[3]

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~8.9-9.0 ppm (d, 1H): Aromatic proton at the C6 position (ortho to the nitrogen), showing doublet splitting from the C5 proton.

-

δ ~8.2-8.3 ppm (s, 1H): Aromatic proton at the C3 position (between the two carbonyl groups), likely appearing as a singlet or a narrow doublet.

-

δ ~7.9-8.0 ppm (d, 1H): Aromatic proton at the C5 position, showing doublet splitting from the C6 proton.

-

δ ~3.9 ppm (s, 3H): The three protons of the methyl ester group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~166-168 ppm: Carbonyl carbon of the carboxylic acid (C7).

-

δ ~164-166 ppm: Carbonyl carbon of the methyl ester (C8).

-

δ ~150-152 ppm: Aromatic carbon at C6.

-

δ ~148-150 ppm: Aromatic carbon at C2.

-

δ ~140-142 ppm: Aromatic carbon at C4.

-

δ ~128-130 ppm: Aromatic carbon at C3.

-

δ ~124-126 ppm: Aromatic carbon at C5.

-

δ ~52-54 ppm: Methyl carbon of the ester group.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): A prominent peak at m/z = 181, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 166 ([M-CH₃]⁺): Loss of the methyl radical from the ester.

-

m/z = 150 ([M-OCH₃]⁺): Loss of the methoxy radical.

-

m/z = 122 ([M-CO₂CH₃]⁺): Loss of the entire methoxycarbonyl group.

-

m/z = 136 ([M-COOH]⁺): Loss of the carboxyl group.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust reverse-phase HPLC method can be developed for routine purity analysis.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution (e.g., 10-90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm |

| Injection Volume | 10 µL |

This method should provide a sharp peak for the main compound, allowing for accurate quantification of purity and detection of any impurities.[4][5]

Reactivity Profile and Strategic Applications

The synthetic utility of 2-(Methoxycarbonyl)isonicotinic acid stems from the differential reactivity of its functional groups. This bifunctionality allows for orthogonal chemical modifications, making it a valuable building block.

Caption: Reactivity pathways of 2-(Methoxycarbonyl)isonicotinic acid.

Applications in Drug Discovery

This molecule is a key intermediate in the synthesis of nicotinic acid derivatives, which are explored for various therapeutic targets.[1] Its structure is particularly relevant for creating compounds aimed at treating central nervous system disorders and inflammatory diseases.[1] The ability to selectively form an amide at the C4 position while retaining the C2 ester allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships.

Role in Coordination Chemistry and Materials Science

The pyridine nitrogen and the oxygen atoms from both the carboxylate and the ester carbonyl groups can act as donor sites for metal ions.[2] This makes 2-(Methoxycarbonyl)isonicotinic acid an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies.

Safety and Handling

As a laboratory chemical, 2-(Methoxycarbonyl)isonicotinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.[1]

Conclusion

2-(Methoxycarbonyl)isonicotinic acid is a strategically important chemical intermediate whose value is derived from its bifunctional and heterocyclic nature. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential in the rational design of novel pharmaceuticals and advanced materials. The protocols and predictive data herein provide a solid foundation for its effective use in a research and development setting.

References

-

Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). The Royal Society of Chemistry. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing). [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Isonicotinic acid. Wikipedia. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]

-

1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]

-

HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. ResearchGate. [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

-

2-Methoxyisonicotinic Acid. PubChem. [Link]

- Esterification of pyridine carboxylic acids.

- Process for the preparation of 2,4-pyridinedicarobxylic acid.

-

[Comparative data regarding two HPLC methods for determination of isoniazid]. PubMed. [Link]

Sources

- 1. 2-(Methoxycarbonyl)isonicotinic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(METHOXYCARBONYL)ISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-(Methoxycarbonyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 2-(methoxycarbonyl)isonicotinic acid. Designed with the researcher in mind, this document delves into the nuanced structural features, spectroscopic signature, and chemical behavior of this important heterocyclic building block. The insights contained herein are intended to empower scientists in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to leverage the unique characteristics of this molecule in their research and development endeavors.

Introduction: A Versatile Pyridine Derivative

2-(Methoxycarbonyl)isonicotinic acid, also known as 4-carboxy-2-pyridinecarboxylic acid methyl ester, is a key intermediate in the synthesis of a variety of functionalized pyridine compounds. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for selective chemical modifications, making it a valuable scaffold in the design of novel pharmaceutical agents and functional materials.[1][2] This guide will elucidate the fundamental molecular characteristics that underpin its utility.

Molecular Structure and Properties

The structural integrity and chemical personality of 2-(methoxycarbonyl)isonicotinic acid are dictated by the arrangement of its constituent atoms and the interplay of electronic effects within the pyridine ring.

Table 1: Physicochemical Properties of 2-(Methoxycarbonyl)isonicotinic Acid

| Property | Value | Reference |

| CAS Number | 24195-10-6 | [3] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| IUPAC Name | 2-(methoxycarbonyl)isonicotinic acid | [3] |

| Melting Point | 244-246 °C | |

| Boiling Point | 440.6 ± 30.0 °C at 760 mmHg | |

| Appearance | Solid | [3] |

Atomic Connectivity and Stereochemistry

2-(Methoxycarbonyl)isonicotinic acid is a disubstituted pyridine derivative, with a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 4-position. The molecule is achiral and possesses a planar pyridine ring.

Crystal Structure Analysis

Spectroscopic Characterization

The structural features of 2-(methoxycarbonyl)isonicotinic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for 2-(methoxycarbonyl)isonicotinic acid is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2,4-pyridinedicarboxylic acid and its derivatives.[5]

-

¹H NMR: The proton spectrum is expected to show three distinct aromatic proton signals in the region of 7.5-9.0 ppm, corresponding to the protons on the pyridine ring. A singlet corresponding to the methyl ester protons should appear around 3.9-4.1 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (>10 ppm), depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will exhibit characteristic signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 160-175 ppm. The aromatic carbons of the pyridine ring will resonate between 120-150 ppm, and the methyl ester carbon will appear around 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching frequency for the ester carbonyl group around 1720-1740 cm⁻¹.

-

A C=O stretching frequency for the carboxylic acid carbonyl, which may be broadened and shifted due to hydrogen bonding, appearing around 1680-1710 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(methoxycarbonyl)isonicotinic acid is expected to show a molecular ion peak (M⁺) at m/z 181. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 150, and the loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 136.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 2-(methoxycarbonyl)isonicotinic acid typically involves the selective mono-esterification of pyridine-2,4-dicarboxylic acid. This can be achieved by reacting the dicarboxylic acid with methanol in the presence of an acid catalyst. Controlling the stoichiometry of the alcohol and the reaction conditions is crucial to favor the formation of the monomethyl ester over the dimethyl ester.

Experimental Protocol: Selective Mono-esterification of Pyridine-2,4-dicarboxylic Acid

-

Suspend pyridine-2,4-dicarboxylic acid in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the reaction mixture for a specified period, monitoring the progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(methoxycarbonyl)isonicotinic acid.

Chemical Reactivity

The bifunctional nature of 2-(methoxycarbonyl)isonicotinic acid allows for a range of chemical transformations. The carboxylic acid group can undergo typical reactions such as salt formation, conversion to acid chlorides, amides, and other esters. The methyl ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols. The pyridine nitrogen is basic and can be protonated or alkylated. Furthermore, the pyridine ring can participate in various substitution reactions, depending on the reaction conditions.

Applications in Research and Development

2-(Methoxycarbonyl)isonicotinic acid serves as a crucial building block in the synthesis of more complex molecules with diverse applications.

Medicinal Chemistry

Isonicotinic acid and its derivatives have a well-established history in medicinal chemistry, most notably as the basis for the anti-tuberculosis drug isoniazid. The structural motif of 2-(methoxycarbonyl)isonicotinic acid is therefore of significant interest for the development of novel therapeutic agents. It is utilized in the synthesis of compounds targeting central nervous system disorders and inflammatory diseases.[1] Its ability to be selectively functionalized at either the acid or ester position provides a powerful tool for generating libraries of compounds for drug discovery screening.

Materials Science

The pyridine dicarboxylic acid scaffold is also of interest in materials science, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and ester groups can act as coordination sites for metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and separation.

Safety and Handling

2-(Methoxycarbonyl)isonicotinic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Methoxycarbonyl)isonicotinic acid is a versatile and valuable building block for chemical synthesis. Its well-defined molecular structure, characterized by the presence of two distinct and selectively addressable functional groups on a pyridine core, makes it an attractive starting material for the development of new pharmaceuticals and advanced materials. A thorough understanding of its structural and chemical properties, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.

References

-

MySkinRecipes. 2-(Methoxycarbonyl)isonicotinic acid. [Link]

-

ResearchGate. Pyridine-2,4-dicarboxylic acid N-oxide. [Link]

-

PubMed Central. A cocrystal of pyridine-2,4-dicarboxylic acid and serine. [Link]

Sources

A Technical Guide to 2-(Methoxycarbonyl)isonicotinic Acid: Synthesis, Characterization, and Applications

Abstract

2-(Methoxycarbonyl)isonicotinic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. As a derivative of pyridine-2,4-dicarboxylic acid, its structure incorporates both a carboxylic acid at the 4-position and a methyl ester at the 2-position, offering orthogonal reactivity for sequential chemical modifications. This guide provides a comprehensive overview of its fundamental properties, validated synthesis protocols, detailed analytical characterization, reactivity profile, and key applications. By synthesizing information from peer-reviewed literature and established chemical data, this document serves as a technical resource for professionals leveraging this versatile building block in their research and development endeavors.

Introduction: The Strategic Value of Substituted Pyridines

Pyridinecarboxylic acids and their derivatives are foundational scaffolds in modern chemistry. The nitrogen heteroatom imparts unique electronic properties, influences the acidity of the carboxyl groups, and provides a coordination site for metal interactions. Isonicotinic acid (pyridine-4-carboxylic acid) derivatives, in particular, are integral to numerous pharmaceuticals, including the cornerstone antituberculosis agent isoniazid.[1]

2-(Methoxycarbonyl)isonicotinic acid emerges from this class as a particularly strategic synthetic intermediate. It is the monomethyl ester of pyridine-2,4-dicarboxylic acid, and the differential reactivity of the ester and carboxylic acid functionalities allows for selective chemical transformations. This makes it an invaluable precursor for constructing complex molecules, enabling the systematic exploration of chemical space in drug discovery and the rational design of functional materials.

Core Molecular and Physicochemical Properties

The fundamental identity and properties of 2-(Methoxycarbonyl)isonicotinic acid are summarized below. These data are critical for reaction planning, analytical characterization, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| IUPAC Name | 2-(methoxycarbonyl)pyridine-4-carboxylic acid | |

| Synonyms | Pyridine-2,4-dicarboxylic acid 2-methyl ester | |

| CAS Number | 24195-10-6 | [2] |

| Physical Form | Solid | |

| Melting Point | 244-246 °C | |

| Storage Conditions | Room temperature, dry, inert atmosphere |

Synthesis and Purification

The most common and efficient synthesis of 2-(Methoxycarbonyl)isonicotinic acid is achieved through the selective monohydrolysis of its parent diester, dimethyl pyridine-2,4-dicarboxylate.[3][4] The key to this transformation is exploiting the slight difference in reactivity between the ester groups at the 2- and 4-positions under controlled alkaline conditions. A highly effective, field-proven methodology has been established for similar symmetric diesters, which is readily adaptable.[5]

The causality behind this selectivity lies in the reaction conditions. Using a tetrahydrofuran (THF)-water solvent system at a reduced temperature (0 °C) with a limited amount of sodium hydroxide allows the reaction to be stopped cleanly after the first hydrolysis event, minimizing the formation of the dicarboxylic acid byproduct.[5]

Caption: Workflow for the synthesis of 2-(Methoxycarbonyl)isonicotinic acid.

Experimental Protocol: Selective Monohydrolysis

This protocol is adapted from the highly efficient method for symmetric diester hydrolysis developed by Niwayama (2000).[5]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0 °C.

-

Hydrolysis: Add a pre-chilled aqueous solution of sodium hydroxide (1.0-1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase with 1% acetic acid). The reaction is typically complete within 30-60 minutes.

-

Quenching & Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure mono-acid.

Spectroscopic and Analytical Characterization

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. While a publicly archived, fully assigned spectrum for this specific molecule is elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from closely related isonicotinate derivatives.[2][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methyl ester protons, and the acidic proton.

-

Pyridine Protons (δ 8.0-9.0 ppm): The pyridine ring protons will appear in the downfield region. The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. The protons at the 3- and 5-positions will appear as a doublet and a doublet of doublets, respectively, with coupling constants characteristic of pyridyl systems.

-

Carboxylic Acid Proton (δ 13.0-14.0 ppm): The acidic proton of the carboxyl group will appear as a broad singlet far downfield. This signal's presence is pH and solvent-dependent and may exchange with D₂O.

-

Methyl Ester Protons (δ ~4.0 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet in the region typical for methyl esters.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides complementary information, identifying all eight unique carbon atoms.

-

Carbonyl Carbons (δ 165-175 ppm): Two signals are expected in the downfield region corresponding to the ester and carboxylic acid carbonyl carbons.

-

Pyridine Carbons (δ 120-155 ppm): The five aromatic carbons of the pyridine ring will appear in this range. The carbon attached to the nitrogen (C2) and the carbon para to it (C4) will have characteristic shifts.[6]

-

Methyl Carbon (δ ~53 ppm): The carbon of the methoxy group will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum include:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

C=O Stretches: Two distinct carbonyl peaks are expected. The ester C=O will appear around 1720-1740 cm⁻¹, while the carboxylic acid C=O will appear around 1680-1710 cm⁻¹.

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹ corresponding to the ester C-O bond.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-(Methoxycarbonyl)isonicotinic acid stems from its two distinct functional groups, which can be addressed with high selectivity.

-

Carboxylic Acid (C4-Position): The carboxylic acid is a versatile handle for forming amide, ester, or acid chloride derivatives. Amide bond formation is particularly common in pharmaceutical applications and is readily achieved using standard coupling reagents.

-

Methyl Ester (C2-Position): The ester can be hydrolyzed to the diacid under more forcing conditions, transesterified with other alcohols, or converted to an amide via aminolysis, though this typically requires harsher conditions than C4-amidation.

This bifunctional nature allows for a logical and controlled synthetic sequence, making it a valuable building block.[2]

Caption: Key derivatization pathways for 2-(Methoxycarbonyl)isonicotinic acid.

Experimental Protocol: Amide Coupling

This protocol describes a standard amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a widely used and reliable coupling agent.[8]

-

Activation: Dissolve 2-(Methoxycarbonyl)isonicotinic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Add a coupling activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

-

Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography or recrystallization.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

This molecule is a key building block for developing novel therapeutic agents. The isonicotinic acid scaffold is a well-established pharmacophore. By using 2-(Methoxycarbonyl)isonicotinic acid, medicinal chemists can introduce diversity at the 4-position via the carboxylic acid while retaining the ester at the 2-position for further modification or for its own electronic/steric contribution. It is particularly valuable in synthesizing compounds targeting central nervous system disorders and inflammatory diseases.[2]

Coordination Chemistry and Materials Science

The pyridine nitrogen and the oxygen atoms of the carboxylate and ester groups are effective donor sites for coordinating with metal ions. This allows the molecule to act as a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers.[9][10] The ability to form stable complexes with transition metals opens avenues for creating materials with tailored catalytic, magnetic, or optical properties. The bifunctional nature allows for the creation of bridged polymeric structures or post-synthetic modification of the resulting framework.

Conclusion

2-(Methoxycarbonyl)isonicotinic acid is a high-value chemical intermediate defined by its molecular formula C₈H₇NO₄ and molecular weight of 181.15 g/mol . Its strategic importance is rooted in the orthogonal reactivity of its ester and carboxylic acid functionalities. The reliable synthetic protocols for its preparation and subsequent derivatization, combined with its proven utility as a scaffold in drug discovery and a ligand in materials science, ensure its continued relevance. This guide has provided the core technical information and field-proven methodologies required for researchers to effectively incorporate this compound into their synthetic and developmental programs.

References

-

MySkinRecipes. 2-(Methoxycarbonyl)isonicotinic acid. Available from: [Link].

-

Hudson, M. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4357–4364. Available from: [Link].

-

Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-170. Available from: [Link].

-

Ghassemzadeh, M., et al. (2012). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 17(8), 9636-9646. Available from: [Link].

-

Oniga, S., et al. (2012). 13C-NMR spectrum of (4). ResearchGate. Available from: [Link].

-

Sanke Gowda, H., & Janardhan, K. (1983). Metal complexes of isonicotinic acid hydrazide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 339-345. Available from: [Link].

-

Zaichenko, S. Z., et al. (2018). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Russian Journal of Coordination Chemistry, 44, 613–622. Available from: [Link].

-

Zaichenko, S. Z., et al. (2018). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Semantic Scholar. Available from: [Link].

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link].

- WO2012148555A1 - Amidation process. Google Patents.

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Available from: [Link].

-

Nakagawa, K., et al. (2011). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ChemCatChem, 3(10), 1645-1650. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link].

-

Zaichenko, S. Z., et al. (2018). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Russian Journal of Coordination Chemistry, 44(9), 613-622. Available from: [Link].

- US2748137A - Process for preparing isonicotinic acid. Google Patents.

-

Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. Available from: [Link].

-

PubChem. Dimethyl pyridine-2,4-dicarboxylate. Available from: [Link].

-

Cho, H. (2010). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University. Available from: [Link].

-

Asif, M. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Available from: [Link].

-

Williams, J. M. J. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available from: [Link].

-

Al-Abdullah, N. H., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(4), 483. Available from: [Link].

-

Salawu, O. W., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 3(1), 123-126. Available from: [Link].

-

Li, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19381-19385. Available from: [Link].

-

Penchev, P. N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(23), 7247. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. shd-pub.org.rs [shd-pub.org.rs]

- 3. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. WO2012148555A1 - Amidation process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Isonicotinic Acid Derivatives: A Technical Guide for Medicinal Chemists

Abstract

Isonicotinic acid, a pyridine-4-carboxylic acid, has long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline antitubercular drug isoniazid. However, the therapeutic potential of its derivatives extends far beyond mycobacterial infections. This in-depth technical guide explores the burgeoning applications of isonicotinic acid derivatives in diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. We will delve into the rational design, synthesis, and biological evaluation of these versatile compounds, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. This guide aims to be a comprehensive resource, elucidating the causality behind experimental choices and grounding key mechanistic claims in authoritative scientific literature.

Introduction: The Versatile Scaffold of Isonicotinic Acid

Isonicotinic acid is an organic compound with the formula C5H4N(CO2H)[1]. Its rigid, planar structure and the presence of a nitrogen atom in the pyridine ring, along with the carboxylic acid group, provide multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents[1]. The lone pair of electrons on the nitrogen atom and the potential for hydrogen bonding and metal coordination contribute to its diverse biological activities[2]. While the hydrazide derivative, isoniazid, remains its most famous offspring, a wide array of amides, esters, and heterocyclic derivatives have been synthesized and evaluated for a spectrum of pharmacological activities[3].

Antitubercular Activity: The Legacy of Isoniazid and Beyond

The discovery of isoniazid (isonicotinic acid hydrazide) in the 1950s revolutionized the treatment of tuberculosis[4]. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[5]. Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG)[5]. The activated form then covalently binds to an acyl carrier protein (InhA), leading to the cessation of mycolic acid production and bacterial cell death[5].

Mechanism of Action of Isoniazid

The activation of isoniazid by KatG is a critical step, and mutations in the katG gene are a common cause of isoniazid resistance. The activated isonicotinoyl radical reacts with NAD+ to form an isonicotinoyl-NAD adduct, which is the actual inhibitor of InhA.

Synthesis of Isonicotinoyl Hydrazones

A common strategy to develop new antitubercular agents is the synthesis of isonicotinoyl hydrazones. This involves the condensation reaction between isoniazid and various aldehydes or ketones.

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones

-

Dissolution: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize from a suitable solvent to obtain the pure isonicotinoyl hydrazone.

Anticancer Applications: A New Frontier

Recent research has highlighted the potential of isonicotinic acid derivatives as anticancer agents[5][6]. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including colon, ovarian, leukemia, and glioblastoma cell lines[7].

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of isonicotinoyl hydrazones have revealed that the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety play a crucial role in their anticancer activity[7]. The presence of electron-withdrawing or electron-donating groups can significantly influence cytotoxicity. For instance, some studies have shown that derivatives with hydroxyl or methoxy groups on the aromatic ring exhibit enhanced anticancer activity[5].

Mechanism of Action in Cancer Cells

The precise anticancer mechanisms of many isonicotinic acid derivatives are still under investigation. However, several studies suggest that they can induce apoptosis (programmed cell death) in cancer cells[2][8]. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected isonicotinic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 15 | HCT-116 (Colon) | 0.61 | [7] |

| OVCAR-8 (Ovary) | 2.02 | [7] | |

| HL-60 (Leukemia) | 1.37 | [7] | |

| SF-295 (Glioblastoma) | 1.72 | [7] | |

| 18 | HCT-116 (Colon) | 2.03 | [7] |

| OVCAR-8 (Ovary) | 2.02 | [7] | |

| HL-60 (Leukemia) | 0.97 | [7] | |

| SF-295 (Glioblastoma) | 1.91 | [7] | |

| 31 | HCT-116 (Colon) | 1.43 | [7] |

| OVCAR-8 (Ovary) | 3.37 | [7] | |

| HL-60 (Leukemia) | 1.37 | [7] | |

| SF-295 (Glioblastoma) | 1.72 | [7] | |

| Doxorubicin | HCT-116 (Colon) | 0.23 | [7] |

Anti-inflammatory Potential: Targeting Key Mediators

Isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents[9][10]. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2)[10].

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators[11]. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have suggested that isonicotinic acid derivatives can bind to the active site of the COX-2 enzyme[10].

Synthesis of Anti-inflammatory Isonicotinic Acid Esters

The synthesis of isonicotinic acid esters is a key strategy for developing anti-inflammatory compounds.

Experimental Protocol: Synthesis of Isonicotinic Acid Esters [10][12]

-

Acid Chloride Formation: React isonicotinic acid with thionyl chloride in the presence of a catalytic amount of DMF to form isonicotinoyl chloride hydrochloride[10].

-

Esterification: React the isonicotinoyl chloride hydrochloride with the desired alcohol in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., THF) to yield the corresponding ester[10].

-

Alternative Esterification: Alternatively, heat a mixture of isonicotinic acid, the alcohol, and a strong acid catalyst (e.g., concentrated sulfuric acid)[12].

-

Workup and Purification: After the reaction is complete, neutralize the mixture and extract the ester with an organic solvent. Purify the crude product by distillation under vacuum or column chromatography[12].

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives.

| Compound ID | % Inhibition | IC50 (µg/mL) | Reference |

| 5 | 95.9 | 1.42 ± 0.1 | [9] |

| 6 | 67.3 | 8.6 ± 0.5 | [9] |

| 8a | 66.6 | 19.6 ± 3.4 | [9] |

| 8b | 85.4 | 3.7 ± 1.7 | [9] |

| Ibuprofen | 73.2 | 11.2 ± 1.9 | [9] |

| % inhibition of reactive oxygen species production at 25 µg/mL |

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

The exploration of isonicotinic acid derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is a rapidly growing field[13][14]. Their neuroprotective effects are thought to be mediated through various mechanisms, including antioxidant activity, inhibition of key enzymes, and modulation of neurotransmitter systems.

Targeting Alzheimer's Disease

In the context of Alzheimer's disease, isonicotinoyl hydrazones have been investigated for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[13]. A deficit in cholinergic neurotransmission is a key feature of Alzheimer's disease. Some acylhydrazone derivatives have shown good inhibitory effects on AChE[13].

Potential in Parkinson's Disease

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, isonicotinic acid derivatives are being explored as inhibitors of monoamine oxidase B (MAO-B)[6][14]. MAO-B is involved in the degradation of dopamine, and its inhibition can help to increase dopamine levels in the brain[14].

Evaluation of Neuroprotective Activity

Assessing the neuroprotective potential of new compounds requires a battery of in vitro and in vivo assays.

Experimental Assays for Neuroprotective Activity [4][5][15]

-

Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures to assess the toxicity of the compounds and their ability to protect against neurotoxin-induced cell death.

-

Antioxidant Activity Assays: Measuring the radical scavenging activity (e.g., DPPH assay) and the ability to reduce oxidative stress in neuronal cells.

-

Enzyme Inhibition Assays: Determining the IC50 values against relevant enzymes like AChE and MAO-B.

-

In vivo Models: Utilizing animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinsonism in mice) to evaluate the therapeutic efficacy of the compounds.

Conclusion and Future Perspectives

Isonicotinic acid derivatives represent a remarkably versatile class of compounds with a broad spectrum of therapeutic applications. While their role in combating tuberculosis is well-established, their potential as anticancer, anti-inflammatory, and neuroprotective agents is becoming increasingly evident. The ease of chemical modification of the isonicotinic acid scaffold provides a fertile ground for the design and synthesis of new and more potent drug candidates. Future research should focus on elucidating the detailed mechanisms of action of these derivatives in different disease contexts, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development. The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in modern medicine.

References

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

de Oliveira, C. H. S., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21–34. [Link]

-

Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. BMC Neuroscience, 7, 46. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Romeiro, N. C., et al. (2024). Acylhydrazones derived from isonicotinic acid: Synthesis, characterization, and evaluation against Alzheimer's disease biomarkers. Journal of Molecular Structure, 1313, 138631. [Link]

-

Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451–1470. [Link]

-

Pasetto, S., et al. (2022). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. International Journal of Molecular Sciences, 23(22), 14321. [Link]

-

Shalaby, M. A., et al. (2022). A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease. Antioxidants, 11(11), 2093. [Link]

-

Amer, A. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate. [Link]

-

Valko, M., et al. (2016). Main pathways (intrinsic and extrinsic) for induction of apoptosis in cells. ResearchGate. [Link]

-

Bo, A. (2016). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 21(11), 1530. [Link]

-

ResearchGate. (n.d.). Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. [Link]

-

ResearchGate. (n.d.). Simplified visualization of COX-2 inhibitions within the NSAID model. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Antioxidant and Anticholinesterase Activities of Novel Isonicotinic Hydrazide-Hydrazone Derivatives. [Link]

-

ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

-

Wang, C., et al. (2016). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 7, 331. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

da Silva, T. A., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets, 24(11), 903–928. [Link]

-

de Oliveira, C. H. S., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21–34. [Link]

-

da Silva, T. A., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets, 24(11), 903–928. [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. [Link]

- Bavley, A., et al. (1956). U.S. Patent No. 2,745,838. Washington, DC: U.S.

-

Riederer, P., & Laux, G. (2011). MAO-inhibitors in Parkinson's Disease. Experimental Neurobiology, 20(1), 1–17. [Link]

-

Ali, F., et al. (2022). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. International Journal of Molecular Sciences, 23(22), 14099. [Link]

-

ResearchGate. (n.d.). The LIME graph created for COX-2 inhibition is shown. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. [Link]

-

Singh, P., et al. (2018). Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway. Metabolic Brain Disease, 33(6), 1963–1975. [Link]

-

ResearchGate. (n.d.). (A) A graphical representation of apoptosis induction analysis of. [Link]

-

D'Arcy, M. (2019). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Advances in Experimental Medicine and Biology, 1150, 1–25. [Link]

-

ResearchGate. (n.d.). Bar chart representation for the anticancer activity of four compounds. [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging. [Link]

-

ResearchGate. (n.d.). (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. [Link]

-

Massarani, E. (1957). [New amide derivatives of isonicotinic acid with presumable analeptic activity]. Il Farmaco; edizione scientifica, 12(8), 673–675. [Link]

-

O'Neill, S. K., et al. (1996). Effect of isonicotinic acid hydrazide on extracellular amino acids and convulsions in the rat: reversal of neurochemical and behavioural deficits by sodium valproate. Neuroscience Letters, 219(2), 107–110. [Link]

-

Radi, A. R., & Khan, N. K. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 6(15), 1631–1643. [Link]

-

Wang, Y., et al. (2019). Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis. Brazilian Journal of Medical and Biological Research, 52(10), e8571. [Link]

-

ResearchGate. (n.d.). Graph showing the apoptosis-inducing effects of the most active. [Link]

-

Impactfactor. (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. [Link]

-

Di, M., et al. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 22(16), 8684. [Link]

-

Szychowska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]

-

Jia, Z., & Liu, Y. (2017). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Diseases, 3(2), 77–86. [Link]

-

Khan, I., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2018, 5923910. [Link]

-

Rahman, M. A., et al. (2021). Role of neurotoxicants in the pathogenesis of Alzheimer's disease: a mechanistic insight. Molecular Neurobiology, 58(8), 3879–3900. [Link]

-

Akaike, A., et al. (2003). Unique mechanism of action of Alzheimer's drugs on brain nicotinic acetylcholine receptors and NMDA receptors. Life Sciences, 74(2-3), 265–273. [Link]

-

Bentham Science. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]

-

MDPI. (2023). Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. [Link]

-

Machiela, E., et al. (2020). Phenothiazines to Treat Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 589793. [Link]

Sources

- 1. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Role of pyridine carboxylic acids in coordination chemistry

An In-depth Technical Guide to the Role of Pyridine Carboxylic Acids in Coordination Chemistry

Abstract

Pyridine carboxylic acids (PCAs) represent a cornerstone class of ligands in modern coordination chemistry. Their intrinsic bifunctionality, arising from the Lewis basic pyridine nitrogen and the versatile carboxylate group(s), allows for the construction of a vast landscape of metal complexes with tunable dimensionality, topology, and functionality. This guide provides a comprehensive exploration of the chemistry of PCAs, moving from fundamental principles of coordination to the synthesis and characterization of advanced materials. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, data-rich tables, and explanatory diagrams are provided to bridge theory with practical application, covering key areas such as Metal-Organic Frameworks (MOFs), catalysis, and bioinorganic chemistry.

Introduction: The Unique Proposition of Pyridine Carboxylic Acids

At the heart of coordination chemistry lies the interaction between a central metal ion and surrounding ligands. The properties of the resulting complex are fundamentally dictated by the nature of these ligands. Pyridine carboxylic acids are exceptional in this regard, possessing at least two distinct donor sites: the pyridine ring nitrogen and the oxygen atoms of the carboxylate group. This dual-donor capability makes them highly versatile building blocks.

The position of the carboxylic acid group relative to the pyridine nitrogen dramatically influences the ligand's steric profile and chelation potential, leading to a rich structural diversity in the resulting metal complexes. Picolinic acid (pyridine-2-carboxylic acid), for instance, is an excellent chelating agent, readily forming stable five-membered rings with metal ions.[1][2] In contrast, nicotinic (3-isomer) and isonicotinic (4-isomer) acids are predisposed to act as bridging ligands, facilitating the formation of extended one-, two-, or three-dimensional coordination polymers.[3][4] This inherent structural control makes PCAs invaluable tools for the rational design of functional materials.

The applications of metal-PCA complexes are broad and impactful, ranging from porous materials for gas storage and catalysis to biologically active compounds with therapeutic potential.[5][6][7][8] This guide will systematically unpack the principles governing their coordination behavior and highlight their role in creating next-generation materials.

The Ligand Toolkit: Structural Variants and Their Implications

The specific PCA chosen for a synthesis is the primary determinant of the final product's architecture. The most common variants include:

-

Monocarboxylic Acids:

-

Picolinic Acid (Pyridine-2-carboxylic acid): The ortho-position of the carboxylate group enables strong N,O-chelation, favoring the formation of discrete, thermodynamically stable mononuclear or polynuclear complexes.[1][9]

-

Nicotinic Acid (Pyridine-3-carboxylic acid): The meta-position prevents simple chelation, promoting bridging behavior and the formation of coordination polymers.[3]

-